

An In-depth Technical Guide to Tert-butyl Propiolate: Properties and Reactivity

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Compound of Interest

Compound Name: *tert-Butyl propiolate*

Cat. No.: *B084159*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **tert-butyl propiolate**. It includes detailed experimental protocols for its synthesis and common reactions, serving as a valuable resource for professionals in organic synthesis and drug development.

Core Physical and Chemical Properties

Tert-butyl propiolate is a versatile reagent in organic synthesis, valued for its reactive alkyne functionality coupled with the sterically bulky tert-butyl ester group.^[1] This combination allows for its participation in a wide array of chemical transformations. It is a colorless to pale yellow liquid at room temperature with a characteristic fruity odor.^[1]

Physical Properties

The key physical properties of **tert-butyl propiolate** are summarized in the table below, compiled from various sources.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₀ O ₂	[2]
Molecular Weight	126.16 g/mol	[2]
Appearance	Colorless to light yellow liquid (>20°C), Solid (<18°C)	[1][2]
Melting Point	18-20 °C	[2]
Boiling Point	52-53 °C at 27 mmHg	[2]
Density	0.919 g/mL at 25 °C	
Refractive Index (n _D ²⁰)	1.418	
Flash Point	28 °C (82.4 °F)	

Chemical Properties and Stability

Tert-butyl propiolate is generally stable under standard conditions but should be handled with care due to its reactivity.[1] The presence of the terminal alkyne makes it susceptible to various transformations. It should be stored in a cool, dark place under an inert atmosphere to prevent decomposition.[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of **tert-butyl propiolate**.

NMR Spectroscopy

¹H NMR (Nuclear Magnetic Resonance)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~2.8	Singlet	≡C-H
~1.5	Singlet	-C(CH ₃) ₃

¹³C NMR (Nuclear Magnetic Resonance)

Chemical Shift (δ) ppm	Assignment
~152	C=O
~83	-O-C(CH ₃) ₃
~77	≡C-H
~75	≡C-H
~28	-C(CH ₃) ₃

IR Spectroscopy (Infrared)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong	≡C-H stretch
~2100	Medium	C≡C stretch
~1715	Strong	C=O stretch (ester)
~1250, 1150	Strong	C-O stretch

Mass Spectrometry (MS)

m/z	Relative Intensity	Possible Fragment
126	Moderate	[M] ⁺ (Molecular Ion)
111	Moderate	[M - CH ₃] ⁺
71	Strong	[M - C(CH ₃) ₃] ⁺
57	Very Strong	[C(CH ₃) ₃] ⁺ (tert-butyl cation)

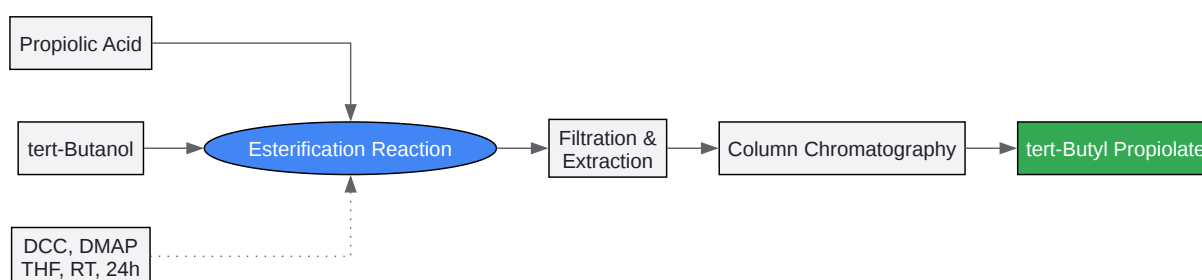
Experimental Protocols

Synthesis of Tert-butyl Propiolate

A general and widely used method for the synthesis of **tert-butyl propiolate** involves the esterification of propiolic acid with tert-butanol.

General Procedure:

To a solution of propiolic acid (1.0 equivalent) and tert-butanol (1.2 equivalents) in a suitable solvent such as tetrahydrofuran (THF), is added N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).[2] The reaction mixture is stirred at room temperature for approximately 24 hours.[2] Upon completion, the reaction is filtered to remove the dicyclohexylurea byproduct. The filtrate is then extracted with a suitable organic solvent like dichloromethane and washed with water.[2] The organic layer is dried over a chemical desiccant (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield pure **tert-butyl propiolate**. [2]



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A generalized workflow for the synthesis of **tert-butyl propiolate**.

Purification

Purification of **tert-butyl propiolate** is typically achieved by vacuum distillation. Given its boiling point of 52-53 °C at 27 mmHg, a simple vacuum distillation setup is usually sufficient to obtain the compound in high purity.

Chemical Reactions

Tert-butyl propiolate is a valuable building block in a variety of chemical reactions, primarily leveraging the reactivity of its alkyne functional group.

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.^[3]

Detailed Experimental Protocol: Sonogashira Coupling of **Tert-butyl Propiolate** with 4-Iodoanisole

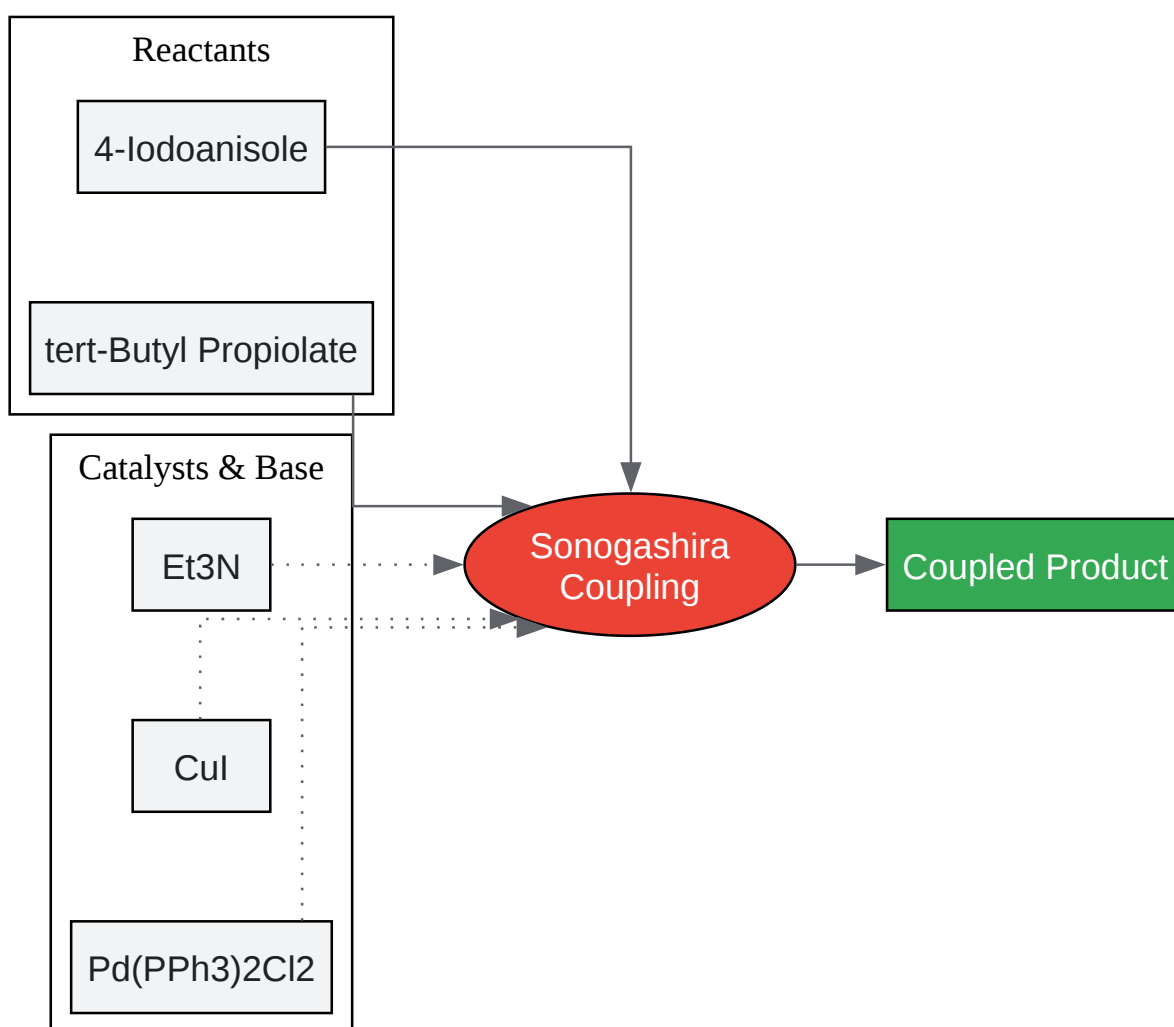
Materials:

- **Tert-butyl propiolate**
- 4-Iodoanisole
- Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
- Copper(I) iodide (CuI)
- Triethylamine (Et₃N)
- Solvent (e.g., Tetrahydrofuran - THF)

Procedure:

- To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodoanisole (1.0 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents), and copper(I) iodide (0.04 equivalents).
- Add anhydrous, degassed triethylamine and THF as the solvent.
- To this stirred solution, add **tert-butyl propiolate** (1.2 equivalents) dropwise at room temperature.
- The reaction mixture is then stirred at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

- Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with saturated aqueous ammonium chloride solution and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
- The crude product is purified by column chromatography on silica gel to afford the desired coupled product.



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Logical relationship in a Sonogashira coupling reaction.

Tert-butyl propiolate can act as a dienophile in Diels-Alder reactions with conjugated dienes to form substituted cyclohexadiene derivatives.

General Protocol:

A solution of the diene (e.g., cyclopentadiene or furan, 1.0 equivalent) and **tert-butyl propiolate** (1.1 equivalents) in a suitable solvent (or neat) is heated in a sealed tube. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled, and the product is isolated and purified by column chromatography or distillation.

The electron-withdrawing nature of the ester group activates the alkyne for nucleophilic conjugate addition (Michael addition). Various nucleophiles, including amines and thiols, can be added across the triple bond.^[4]

General Protocol:

To a solution of **tert-butyl propiolate** (1.0 equivalent) in a suitable solvent, the nucleophile (e.g., piperidine, 1.1 equivalents) is added, often in the presence of a catalytic amount of a base. The reaction is typically stirred at room temperature until completion, as monitored by TLC. The product is then isolated by an appropriate workup procedure, which may involve extraction and purification by chromatography.

Safety and Handling

Tert-butyl propiolate is a flammable liquid and should be handled with appropriate safety precautions.^[5] It is also an irritant to the skin and eyes. Therefore, it is essential to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.^[5]

Applications in Research and Development

Tert-butyl propiolate is a valuable intermediate in the synthesis of a wide range of organic molecules.^[1] Its applications include the preparation of:

- Heterocycles: It serves as a key building block in the synthesis of various heterocyclic systems.[6]
- Alkaloids and Unsaturated Amino Acids: It is utilized in the total synthesis of complex natural products and their analogs.[6]
- Pharmaceutical Intermediates: The propiolate moiety can be incorporated into molecules with potential biological activity.[1]

This guide provides a foundational understanding of the properties and reactivity of **tert-butyl propiolate**, enabling researchers and drug development professionals to effectively utilize this versatile reagent in their synthetic endeavors.

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